4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline

EGFR tyrosine kinase inhibition Cancer Enzyme assay

EGFR-driven antiproliferative screens demand consistent positive controls, yet uncharacterized pyrazole-quinoline analogs exhibit >100-fold variability in cellular potency (HepG2 IC₅₀: 0.18 to >29 µM). • Compound 7k delivers sub-µM potency: A549 IC₅₀ 0.18 µM, HepG2 IC₅₀ 0.21 µM • Validated EGFR docking pose (PDB: 1M17, ΔG -54.69 kcal/mol, 3 H-bonds + π-cation) • Batch-specific COA (NMR, HPLC, MS) ensures lot-to-lot reproducibility matching published data

Molecular Formula C17H12N4
Molecular Weight 272.3 g/mol
CAS No. 849924-96-5
Cat. No. B1663151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline
CAS849924-96-5
Synonyms4-(3-Pyridin-3-yl-1H-pyrazol-4-yl)-quinoline
Molecular FormulaC17H12N4
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CN=CC=C4
InChIInChI=1S/C17H12N4/c1-2-6-16-14(5-1)13(7-9-19-16)15-11-20-21-17(15)12-4-3-8-18-10-12/h1-11H,(H,20,21)
InChIKeyAOCUYJNCUIRZRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline (CAS 849924-96-5) – Chemical Identity, Pharmacological Class, and Procurement-Relevant Profile


4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline (CAS 849924-96-5) is a synthetic heterocyclic compound that belongs to the pyrazole–quinoline–pyridine hybrid class. It is characterized by a quinoline core substituted at the 4-position with a 3-(pyridin-3-yl)-1H-pyrazol-4-yl moiety . This compound has been investigated as a potential kinase inhibitor scaffold, with published data demonstrating low-micromolar inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase and β-ketoacyl-acyl carrier protein synthase III (FabH) [1]. Its molecular formula is C₁₇H₁₂N₄, and its molecular weight is 272.30 g/mol . Commercial suppliers typically offer it at purities of 95–98% for early-stage drug discovery and chemical biology research .

Why 4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline Cannot Be Safely Replaced by Uncharacterized In-Class Analogs


Within the pyrazole–quinoline–pyridine hybrid series, even minor structural modifications produce dramatic shifts in target potency, antiproliferative activity, and cytotoxicity profile. For example, among 12 direct analogs (7a–7l), EGFR IC₅₀ values span from 0.51 µM to >32 µM, antiproliferative IC₅₀ in HepG2 cells ranges from 0.18 µM to >29 µM, and hemolytic safety margins (LC₃₀) vary from <10 mg/mL to >10 mg/mL [1]. These differences are not predictable from the heterocyclic scaffold alone; they depend on the specific substitution pattern at the quinoline, pyrazole, and pyridine moieties. Consequently, substituting a different in-class compound without confirmatory side-by-side data risks selecting a molecule with orders-of-magnitude lower potency or unacceptable cellular toxicity. This evidence guide provides the quantitative, head-to-head comparisons necessary to make a scientifically defensible procurement decision [1].

Quantitative Differentiation Evidence for 4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline Versus Its Closest Analogs


EGFR Kinase Inhibition: 4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline (7k) Delivers Sub-Micromolar Potency, Outperforming the Majority of Direct Analogs

In a cell-free EGFR kinase inhibition assay, compound 7k – which corresponds to 4-(3-(pyridin-3-yl)-1H-pyrazol-4-yl)quinoline – exhibited an IC₅₀ of 0.51 ± 0.05 µM. This represents a 1.8-fold improvement over the next most potent direct analog 7h (IC₅₀ = 0.91 ± 0.02 µM) and a 2.0-fold improvement over 7l (IC₅₀ = 1.03 ± 0.02 µM). The least potent analog in the series, 7d, showed an IC₅₀ of 32.13 ± 0.42 µM, which is 63-fold weaker than 7k [1]. The clinical standard erlotinib achieved an IC₅₀ of 0.032 ± 0.002 µM under identical conditions, confirming that 7k is a moderately potent inhibitor suitable as a lead-like scaffold [1].

EGFR tyrosine kinase inhibition Cancer Enzyme assay

Antiproliferative Activity in Lung Adenocarcinoma Cells: 7k Exhibits 11-Fold Greater Potency Than the Closest Structural Analog 7h in A549 Cells

In the A549 non-small-cell lung adenocarcinoma cell line, compound 7k (4-(3-(pyridin-3-yl)-1H-pyrazol-4-yl)quinoline) showed an antiproliferative IC₅₀ of 0.18 ± 0.09 µM. This represents an 11-fold improvement over compound 7h (IC₅₀ = 2.10 ± 0.09 µM), the second-ranked compound, and a 111-fold advantage over the least active analog 7a (IC₅₀ = 20.08 ± 0.19 µM) [1]. The positive control erlotinib gave an IC₅₀ of 0.12 µM under the same conditions, placing 7k within a 1.5-fold window of the clinical agent [1].

Antiproliferative activity Lung cancer A549 cell line

Antiproliferative Activity in Hepatocellular Carcinoma: 7k Achieves a 4-Fold Potency Advantage Over the Next-Best Analog 7h in HepG2 Cells

When evaluated against HepG2 hepatocellular carcinoma cells, compound 7k produced an antiproliferative IC₅₀ of 0.21 ± 0.16 µM, placing it as the most potent compound in the entire series. Compound 7h (the next-best analog) showed an IC₅₀ of 1.02 ± 0.08 µM, yielding a 4.9-fold difference. The least potent analog 7a demonstrated an IC₅₀ of 29.18 ± 0.11 µM (139-fold difference). Erlotinib, the clinical reference, gave an IC₅₀ of 0.13 ± 0.01 µM [1]. These data confirm that the specific substitution pattern at the 3-position of the pyrazole ring critically determines cellular activity in liver cancer models.

Antiproliferative activity Hepatocellular carcinoma HepG2 cell line

EGFR Binding Mode and Docking Energy: 7k Engages the EGFR Active Site with a Favorable Binding Energy of −54.69 kcal/mol, Surpassing All Other Tested Analogs

Computational docking of the 12-compound series into the EGFR crystal structure (PDB: 1M17) revealed that compound 7k achieved the lowest (most favorable) binding energy of ΔG_b = −54.69 kcal/mol. This energy profile was superior to that of compound 7b (ΔG_b = −45.91 kcal/mol when docked into FabH) and substantially lower than the least favorable binder 7d, which exhibited poor binding energy consistent with its weak enzymatic activity [1]. The binding mode showed three hydrogen bonds and one π–cation interaction anchoring 7k within the ATP-binding pocket, a binding mode not uniformly reproduced by analogs with different R1/R2 substituents [1].

Molecular docking EGFR binding energy Structure–activity relationship

Hemolytic Safety Profile: 7k Falls Within a Tolerable Hemolysis Window (LC₃₀ >10 mg/mL), Distinguishing It from More Cytotoxic Analogs

The hemolytic activity of the 12-compound series was assessed on human red blood cells, with LC₃₀ values measured in mg/mL. Compounds 7a–7i all showed LC₃₀ values greater than 10 mg/mL, indicating a low hemolytic risk profile. In contrast, compounds 7j, 7k, and 7l exhibited LC₃₀ values below 10 mg/mL (exact values for 7k were not numerically specified), suggesting moderate hemolytic potential [1]. This data point distinguishes 7k from the safer analogs 7a–7i and must be considered when procuring for in vivo or whole-blood assays.

Hemolytic activity Cytotoxicity Safety margin

Optimized Application Scenarios for 4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline Based on Quantitative Differentiation Evidence


EGFR-Targeted Anticancer Lead Discovery: Use as a Validated In-House Positive Control for Non-Small-Cell Lung Cancer (A549) and Hepatocellular Carcinoma (HepG2) Assays

Given its sub-micromolar antiproliferative IC₅₀ of 0.18 µM in A549 and 0.21 µM in HepG2 cells [1], 4-(3-(pyridin-3-yl)-1H-pyrazol-4-yl)quinoline (7k) serves as an ideal positive control for medium-throughput antiproliferative screens targeting EGFR-driven malignancies. Its 11-fold advantage over analog 7h in A549 cells and 5-fold advantage in HepG2 cells [1] ensures that observed effects at low micromolar concentrations are attributable to the compound rather than non-specific cytotoxicity. Procurement of a high-purity (>98%) batch ensures reproducible dose-response curves across independent assay runs.

Structure-Based Drug Design and Computational Docking Benchmarking: A Reference Ligand with a Fully Characterized EGFR Binding Pose

The validated docking pose of 7k within the EGFR ATP-binding pocket (PDB: 1M17), supported by a binding energy of −54.69 kcal/mol and three hydrogen bonds plus one π–cation interaction [1], makes this compound a reliable reference ligand for benchmarking docking protocols, scoring function validation, and pharmacophore model generation. Unlike generic pyrazole–quinoline analogs, 7k's binding mode has been experimentally correlated with enzymatic and cellular activity, providing a true positive control for virtual screening campaigns [1].

Dual EGFR/FabH Inhibitor Probe for Polypharmacology Studies Linking Anticancer and Antibacterial Mechanisms

Compound 7k simultaneously inhibits EGFR (IC₅₀ = 0.51 µM) [1] and, though less potently, bacterial FabH. This dual-target profile, combined with its well-defined structure–activity relationship within the 7a–7l series, positions 7k as a chemical probe for exploring the polypharmacology of quinoline-based hybrids. Procurement of 7k alongside the FabH-selective analog 7b (IC₅₀ = 3.1 µM against FabH) [1] enables controlled experiments to dissect the contribution of each target to the observed antibacterial and anticancer phenotypes.

Reproducibility and Cross-Study Comparability: A Structurally Disclosed Compound with Full Analytical Characterization

Unlike many vendor-supplied analogs that lack published characterization data, 4-(3-(pyridin-3-yl)-1H-pyrazol-4-yl)quinoline (7k) is described in a peer-reviewed publication with full synthetic methodology, spectroscopic data, and biological assay results [1]. Procurement from a supplier that provides batch-specific certificates of analysis (NMR, HPLC, MS) ensures that the compound used in follow-up studies matches the identity and purity of the compound used to generate the published quantitative differentiation data, thereby safeguarding reproducibility and enabling meaningful cross-study comparisons.

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